3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide
Overview
Description
3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide is an organic compound that features a brominated aromatic ring and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide typically involves the following steps:
Bromination: The starting material, 4-methoxyaniline, undergoes bromination to introduce a bromine atom at the 3-position of the aromatic ring.
Acrylation: The brominated intermediate is then reacted with acryloyl chloride in the presence of a base to form the acrylamide moiety.
N-Butylation: Finally, the acrylamide is N-butylated using butylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aromatic ring and the acrylamide moiety can participate in oxidation and reduction reactions.
Polymerization: The acrylamide group can undergo polymerization to form polymers.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the aromatic ring or acrylamide moiety.
Reduction: Reduced forms of the acrylamide group.
Scientific Research Applications
3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide involves its interaction with specific molecular targets. The brominated aromatic ring and the acrylamide moiety can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-methoxyphenyl mesylate
- 3-bromo-4-methoxybiphenyl
Uniqueness
3-(3-bromo-4-methoxyphenyl)-N-butylacrylamide is unique due to the presence of both a brominated aromatic ring and an acrylamide moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-butylprop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-3-4-9-16-14(17)8-6-11-5-7-13(18-2)12(15)10-11/h5-8,10H,3-4,9H2,1-2H3,(H,16,17)/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADWCUSNYZFZST-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C=CC1=CC(=C(C=C1)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C=C/C1=CC(=C(C=C1)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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